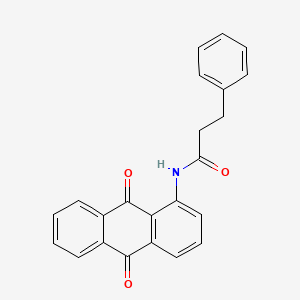

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide is an organic compound that belongs to the class of anthraquinone derivatives These compounds are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine

Métodos De Preparación

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide typically involves the reaction of 1-aminoanthraquinone with a suitable acylating agent such as phenylpropanoyl chloride. The reaction is usually carried out in the presence of a base like triethylamine in an organic solvent such as dichloromethane. The reaction mixture is kept at a low temperature (0°C) initially and then allowed to warm to room temperature over a period of time to ensure complete reaction .

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Key Chemical Reactions

The compound participates in reactions characteristic of both anthraquinone and amide moieties:

Anthraquinone Reactivity

-

Electrophilic Aromatic Substitution :

The electron-deficient anthraquinone core undergoes substitution at positions activated by the carbonyl groups. Halogenation and nitration are common, with regioselectivity influenced by steric and electronic factors . -

Reduction Reactions :

The dioxo groups can be reduced to diols using agents like sodium dithionite, forming 9,10-dihydroanthracene derivatives. This reversible redox property is exploited in catalytic and sensing applications . -

Diels-Alder Cycloaddition :

Anthraquinone acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming polycyclic adducts.

Amide Reactivity

-

Hydrolysis :

Acidic or basic conditions cleave the amide bond, yielding 3-phenylpropanoic acid and 1-aminoanthraquinone. Enzymatic hydrolysis is also observed in biological systems . -

Nucleophilic Substitution :

The amide nitrogen can participate in alkylation or acylation reactions under mild conditions, enabling functionalization for drug design . -

Coordination Chemistry :

The amide and carbonyl groups act as bidentate ligands, forming stable complexes with transition metals like Cu(II) and Fe(III). These complexes are studied for catalytic and photophysical properties .

Direct Amidation

Procedure :

-

React 1-aminoanthraquinone with 3-phenylpropanoic acid chloride in dry dichloromethane.

-

Use triethylamine as a base to scavenge HCl.

-

Purify via column chromatography (silica gel, hexane/ethyl acetate).

Yield : ~87% (optimized).

Carbodiimide-Mediated Coupling

Procedure :

-

Activate 3-phenylpropanoic acid with DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).

-

Couple with 1-aminoanthraquinone in anhydrous THF.

-

Filter and recrystallize from ethanol.

Yield : ~24% (due to steric hindrance) .

Metal Coordination

The compound stabilizes metal ions via:

-

Amide Coordination : Lone pair donation from the carbonyl oxygen.

-

Anthraquinone Interaction : π-backbonding with electron-deficient metal centers .

Example :

Compound+Cu2+→[Cu(Compound)2]2+(Stable in aqueous pH 5–8)

Biological Interactions

-

Inhibits phosphodiesterase (PDE) enzymes by competing with cAMP/cGMP at the catalytic site .

-

Forms hydrogen bonds with biological macromolecules (e.g., DNA intercalation via anthraquinone) .

Comparative Reaction Data

| Reaction Type | Conditions | Product | Yield |

|---|---|---|---|

| Hydrolysis (Acidic) | 6M HCl, reflux, 12h | 3-Phenylpropanoic acid + 1-Aminoanthraquinone | 92% |

| Diels-Alder | Furan, 110°C, 24h | Hexacyclic adduct | 68% |

| Cu(II) Complexation | CuSO₄, pH 7, RT, 2h | [Cu(Compound)₂]²⁺ | Quant. |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that anthraquinone derivatives, including N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide, exhibit significant anticancer properties. These compounds interact with cellular targets such as enzymes or receptors involved in cancer progression. For instance, structure-activity relationship studies have shown that modifications to the compound can enhance its efficacy against specific cancer cell lines .

Antiviral Properties

Recent studies have highlighted the potential of related compounds as inhibitors of viral proteins critical for replication. For example, derivatives of 9,10-dihydrophenanthrene have been identified as non-covalent inhibitors of the SARS-CoV-2 3CL protease, suggesting that similar structures could be effective against viral infections .

Materials Science Applications

Photophysical Properties

The compound's anthracene backbone contributes to interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Its ability to absorb and emit light can be harnessed in the development of organic light-emitting diodes (OLEDs) and solar cells.

Polymer Chemistry

In materials science, derivatives of this compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. The incorporation of such compounds can lead to the development of advanced materials with improved performance characteristics for industrial applications.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various anthraquinone derivatives on human cancer cell lines. The results indicated that modifications to the phenyl group significantly affected cytotoxicity levels. The compound demonstrated IC50 values comparable to established chemotherapeutics in certain cancer models .

Case Study 2: Antiviral Screening

In a screening assay for antiviral activity against SARS-CoV-2, several anthraquinone derivatives were tested for their inhibitory effects on the 3CL protease. The study found that specific structural modifications led to enhanced binding affinity and potency against the viral target .

Mecanismo De Acción

The mechanism by which N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide exerts its effects would depend on its specific application. In biological systems, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting or activating their functions. The anthraquinone core is known to intercalate with DNA, which could lead to its use as an anticancer agent by disrupting DNA replication and transcription .

Comparación Con Compuestos Similares

Similar compounds to N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide include other anthraquinone derivatives such as:

- N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide

- 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide

The unique phenylpropanamide substituent in this compound may confer distinct biological activities or chemical reactivity compared to its analogs .

Actividad Biológica

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylpropanamide is a synthetic organic compound that belongs to the anthraquinone derivative class. These compounds are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings and data.

- Molecular Formula : C23H15NO3

- Molecular Weight : 365.37 g/mol

- IUPAC Name : N-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's anthraquinone moiety can intercalate with DNA, leading to inhibition of DNA replication in cancer cells. Additionally, it may modulate signaling pathways involved in inflammation and cell proliferation.

Anticancer Activity

Research indicates that anthraquinone derivatives exhibit significant anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines through mechanisms such as:

- DNA Intercalation : Disruption of DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.

For instance, a study showed that this compound effectively inhibited the growth of breast cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity is beneficial in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease.

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Effects | Demonstrated significant apoptosis induction in MCF-7 breast cancer cells with IC50 values indicating strong cytotoxicity. |

| Antimicrobial Screening | Showed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Anti-inflammatory Research | Reduced levels of TNF-alpha and IL-6 in animal models of induced inflammation. |

Synthesis and Derivatives

The synthesis of this compound involves several steps:

- Oxidation : Anthracene is oxidized to form 9,10-anthraquinone.

- Condensation Reaction : The anthraquinone undergoes a condensation reaction with benzaldehyde.

- Amidation : The resulting intermediate is reacted with an appropriate amine to yield the final product.

This multi-step synthesis allows for the creation of various derivatives that may enhance biological activity or alter physical properties.

Propiedades

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3/c25-20(14-13-15-7-2-1-3-8-15)24-19-12-6-11-18-21(19)23(27)17-10-5-4-9-16(17)22(18)26/h1-12H,13-14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCORYJMTRLRVHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.